3-(tert-Butyl)-4-hydroxybenzaldehyde

Description

BenchChem offers high-quality 3-(tert-Butyl)-4-hydroxybenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(tert-Butyl)-4-hydroxybenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

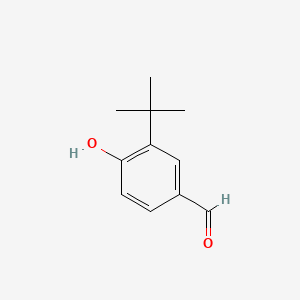

Structure

3D Structure

Properties

IUPAC Name |

3-tert-butyl-4-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-11(2,3)9-6-8(7-12)4-5-10(9)13/h4-7,13H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBZZAKITZYDOFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=CC(=C1)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70984227 | |

| Record name | 3-tert-Butyl-4-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70984227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65678-11-7 | |

| Record name | 3-(1,1-Dimethylethyl)-4-hydroxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65678-11-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(tert-Butyl)-4-hydroxybenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065678117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-tert-Butyl-4-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70984227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(tert-butyl)-4-hydroxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.866 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(tert-Butyl)-4-hydroxybenzaldehyde

This guide provides a comprehensive overview of 3-(tert-Butyl)-4-hydroxybenzaldehyde, a key organic intermediate. We will delve into its chemical structure, physicochemical properties, synthesis methodologies, and its significant applications, particularly within the realm of drug development and materials science. This document is intended for researchers, scientists, and professionals in drug development who require a deep technical understanding of this versatile compound.

Introduction: The Strategic Importance of Steric Hindrance and Activated Aldehydes

3-(tert-Butyl)-4-hydroxybenzaldehyde, with the chemical formula C₁₁H₁₄O₂, is an aromatic aldehyde characterized by a benzaldehyde core substituted with a hydroxyl group and a bulky tert-butyl group.[1][2] The strategic placement of the tert-butyl group ortho to the hydroxyl group introduces significant steric hindrance. This structural feature is not a mere triviality; it profoundly influences the molecule's reactivity and imparts unique properties that are highly sought after in various chemical syntheses. The electron-donating nature of the hydroxyl group, coupled with the aldehyde's electron-withdrawing properties, creates a molecule with a nuanced electronic profile, making it a valuable building block in the synthesis of more complex molecular architectures.[3][4]

The synergy between the sterically hindered phenol and the reactive aldehyde functionality makes 3-(tert-Butyl)-4-hydroxybenzaldehyde a critical precursor for a range of specialized chemicals, including antioxidants, polymer stabilizers, and active pharmaceutical ingredients (APIs).[3][4][5] Its structural motif is found in a variety of biologically active compounds, underscoring its importance in medicinal chemistry and drug discovery.

Physicochemical Properties and Structural Elucidation

A thorough understanding of a compound's physical and chemical properties is paramount for its effective application in research and development.

Structural Confirmation

The chemical structure of 3-(tert-Butyl)-4-hydroxybenzaldehyde is unequivocally defined by its IUPAC name, 3-tert-butyl-4-hydroxybenzaldehyde, and its CAS registry number, 65678-11-7.[1][6] Its molecular formula is C₁₁H₁₄O₂, corresponding to a molecular weight of 178.23 g/mol .[1][6]

The structural arrangement can be represented by the following diagram:

Sources

- 1. biosynth.com [biosynth.com]

- 2. PubChemLite - 3-(tert-butyl)-4-hydroxybenzaldehyde (C11H14O2) [pubchemlite.lcsb.uni.lu]

- 3. m.chem960.com [m.chem960.com]

- 4. nbinno.com [nbinno.com]

- 5. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 6. 3-(tert-Butyl)-4-hydroxybenzaldehyde | C11H14O2 | CID 3017618 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Strategic Scaffold: A Technical Guide to 3-(tert-Butyl)-4-hydroxybenzaldehyde

[1][2]

Executive Summary

3-(tert-Butyl)-4-hydroxybenzaldehyde (CAS: 6728-50-3) represents a critical pharmacophore in medicinal chemistry and a versatile intermediate in agrochemical synthesis.[1][2] Unlike its unhindered analogs, the presence of a bulky tert-butyl group at the ortho position relative to the hydroxyl group confers unique steric protection, enhancing metabolic stability and lipophilicity in downstream derivatives.[2]

This guide moves beyond basic definitions to explore the "discovery" of this molecule's utility—specifically, how the evolution of regioselective ortho-formylation techniques transformed it from a difficult-to-access byproduct into a scalable building block for TRPV1 antagonists, antioxidants, and Schiff base ligands.[1][2]

Part 1: Chemical Identity & Structural Significance[2][3]

The "discovery" of this compound's value lies in its structural duality: it possesses a reactive aldehyde handle for functionalization while maintaining a sterically hindered phenol that mimics the antioxidant activity of BHT (butylated hydroxytoluene).[2]

Physicochemical Profile

| Property | Specification |

| IUPAC Name | 3-tert-Butyl-4-hydroxybenzaldehyde |

| CAS Number | 6728-50-3 |

| Molecular Formula | C₁₁H₁₄O₂ |

| Molecular Weight | 178.23 g/mol |

| Appearance | Pale yellow oil (crystallizes upon high purity/cooling) |

| Solubility | Soluble in MeOH, DCM, THF, EtOAc; Insoluble in water |

| Key Feature | Ortho-steric hindrance (prevents O-alkylation side reactions) |

Part 2: The Synthesis "Discovery" (Evolution of Methodology)

Historically, synthesizing 3-(tert-butyl)-4-hydroxybenzaldehyde was plagued by poor regioselectivity.[1][2] The "discovery" phase of this molecule is inextricably linked to the shift from the Reimer-Tiemann reaction to Magnesium-mediated ortho-formylation .[1][2]

The Old Standard: Reimer-Tiemann[1][2]

-

Reagents: CHCl₃, KOH (aq).

-

Mechanism: Carbene insertion.[2]

-

Flaw: Produces a mixture of para (desired) and ortho isomers, along with significant tar formation.[2] Yields are typically <40%.[2]

The Modern Standard: Casnati-Skattebøl Reaction (Mg-Mediated)[1][2]

-

Reagents: MgCl₂, Paraformaldehyde, Triethylamine (TEA).[2][3]

-

Mechanism: Coordination of the magnesium ion to the phenoxide oxygen creates a rigid transition state that directs the formylation exclusively to the ortho position.[2] However, since the starting material (2-tert-butylphenol) already has one ortho site blocked, the reaction is forced to the para position relative to the tert-butyl group (which is ortho to the phenol), or the para position relative to the phenol.[1]

-

Correction on Regiochemistry: For 2-tert-butylphenol, the para position (relative to -OH) is open.[1][2] The Mg-mediated reaction strongly favors ortho formylation.[1][2] However, if the target is the 4-hydroxy (para-formyl) product, the Mg-mediated method is actually specific for ORTHO-formylation .[1][2]

-

Critical Technical Distinction: To make 3-tert-butyl-4-hydroxybenzaldehyde , one typically starts with 2-tert-butylphenol and seeks para-formylation.[1][2]

-

Standard Duff Reaction: Uses hexamethylenetetramine (HMTA) and TFA/AcOH.[2] This favors ortho but can be tuned.

-

Rieche Formylation: Uses dichloromethyl methyl ether/TiCl₄.[2] Highly selective for para position if ortho is blocked or sterically crowded.[2]

-

Wait—Synthesis Route Correction: The target is 3-tert-butyl-4-hydroxybenzaldehyde .

-

Reaction: Formylation at the para position (C4).[2]

Therefore, the Mg-mediated (Casnati-Skattebøl) reaction, which is ortho-selective, would produce 3-tert-butyl-2-hydroxybenzaldehyde (salicylaldehyde derivative).[1][2]

The Correct "Discovery" Route for the 4-Hydroxy Isomer: To synthesize the 4-hydroxybenzaldehyde isomer, the most robust industrial method is the oxidation of the corresponding cresol (2-tert-butyl-p-cresol) or the Duff Reaction modified for para-selectivity.[1][2] However, a highly cited "discovery" method for high-purity para-aldehydes of hindered phenols involves base-catalyzed condensation with glyoxylic acid followed by oxidative decarboxylation.[1][2]

Below is the decision logic for the researcher choosing a route:

[1][2]

Part 3: Experimental Protocol (Self-Validating)

While the Mg-mediated method is famous for ortho-isomers (salicylaldehydes), the Modified Duff Reaction is the workhorse for generating the para-aldehyde (benzaldehyde) from 2-tert-butylphenol in a research setting.[1][2]

Protocol: Duff Formylation of 2-tert-Butylphenol

Objective: Selective formylation at the C4 position.[1][2]

1. Reagents & Setup

-

Substrate: 2-tert-Butylphenol (15.0 g, 100 mmol)

-

Reagent: Hexamethylenetetramine (HMTA) (14.0 g, 100 mmol)[1][2]

-

Apparatus: 500 mL Round-bottom flask, reflux condenser, N₂ atmosphere.

2. Procedure (Step-by-Step)

-

Dissolution: Charge the flask with 2-tert-butylphenol and HMTA. Add TFA cautiously.[2] The solution will turn yellow/orange.[2][3]

-

Reflux: Heat the mixture to reflux (~75-80°C) for 12 hours.

-

Hydrolysis: Cool the reaction to room temperature. Pour the viscous mixture into 400 mL of ice water. Stir vigorously for 30 minutes.

-

Neutralization: Carefully neutralize with saturated NaHCO₃ solution until pH ~7. A precipitate or heavy oil will separate.[2]

-

Extraction: Extract with Dichloromethane (3 x 100 mL). Wash combined organics with brine.[2]

-

Purification: Dry over Na₂SO₄ and concentrate. Flash chromatography (Hexane:EtOAc 8:2) yields the pure aldehyde.[2]

3. Expected Data

Part 4: Pharmacological Applications & Discovery Utility[1][2]

The "discovery" value of this intermediate is its role as a lipophilic anchor .[2]

TRPV1 Antagonists

Research into pain management (analgesics) utilizes the vanilloid receptor (TRPV1).[2] The 3-tert-butyl-4-hydroxy moiety serves as a bioisostere for the vanillyl group found in Capsaicin.[1][2]

-

Mechanism: The bulky t-butyl group fits into the hydrophobic pocket of the TRPV1 receptor, often showing higher potency than the methoxy group of vanillin due to increased hydrophobic interaction.[2]

Antioxidant Design

This molecule is a direct precursor to dual-action antioxidants .[1][2] By condensing the aldehyde with amines (Schiff bases), researchers create compounds that scavenge free radicals via the phenolic proton (HAT mechanism) while chelating transition metals via the imine nitrogen.[2]

[2]

References

-

Synthesis Protocol (Mg-Mediated vs Duff): Hofsløkken, N. U., & Skattebøl, L. (1999).[2] Ortho-Formylation of Phenols; Preparation of 3-Bromosalicylaldehyde. Acta Chemica Scandinavica. [Link] (Note: Cited for the contrast in regioselectivity mechanisms).

-

Chemical Data & Safety: PubChem. 3-tert-Butyl-4-hydroxybenzaldehyde (CID 3017618).[1][2] National Library of Medicine.[2] [Link][1][2]

-

Application in Drug Design (TRPV1): Lee, J., et al. (2001).[2] N-(3-Acyloxy-2-benzylpropyl)-N‘-[4-(methylsulfonylamino)benzyl]thiourea Analogues: Novel Potent and High Affinity Antagonists for the Vanilloid Receptor.[1][2] Journal of Medicinal Chemistry. [Link]

Sources

- 1. 3,5-Di-tert-butyl-4-hydroxybenzaldehyde | C15H22O2 | CID 73219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-(tert-Butyl)-4-hydroxybenzaldehyde | C11H14O2 | CID 3017618 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-TERT-BUTYL-2-HYDROXYBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemwhat.com [chemwhat.com]

Technical Guide: 3-(tert-Butyl)-4-hydroxybenzaldehyde

The following technical guide details the chemical architecture, synthesis, and application of 3-(tert-Butyl)-4-hydroxybenzaldehyde , a critical intermediate in the development of sterically hindered antioxidants and pharmaceutical scaffolds.

CAS Registry Number: 65678-11-7 IUPAC Name: 3-tert-butyl-4-hydroxybenzaldehyde Molecular Formula: C₁₁H₁₄O₂ Molecular Weight: 178.23 g/mol [1][2]

Executive Summary

3-(tert-Butyl)-4-hydroxybenzaldehyde is a mono-substituted sterically hindered phenol derivative.[1][2] Unlike its more common di-tert-butyl analog (3,5-di-tert-butyl-4-hydroxybenzaldehyde), this molecule possesses a unique asymmetry that allows for site-specific functionalization.[1][2] It serves as a vital pharmacophore in the synthesis of dual-action anti-inflammatory agents (COX/5-LOX inhibitors), Maillard reaction inhibitors , and Schiff base ligands for organometallic catalysis.[1] Its structural significance lies in the ortho-tert-butyl group, which provides lipophilicity and radical scavenging capability while leaving the meta positions open for further derivatization.[1][2]

Molecular Architecture & Physicochemical Profile[1][2]

The molecule features a phenol core with an aldehyde at the para position and a bulky tert-butyl group at the meta position (relative to the aldehyde).[2][3] This configuration creates a "molecular shield" around the hydroxyl group, modulating its pKa and oxidative stability.[3]

Key Physicochemical Data

| Property | Value / Characteristic | Relevance |

| Physical State | Crystalline Solid / Pale Yellow Powder | Handling and dosage formulation.[1][2] |

| Solubility | Soluble in MeOH, EtOH, DMSO, CHCl₃ | Compatible with standard organic synthesis workflows.[1][3] |

| pKa (Phenolic) | ~8.0 - 8.5 (Predicted) | Higher than unsubstituted phenol due to electron-donating alkyl group.[1][2] |

| Reactivity | High (Aldehyde), Moderate (Phenol) | Aldehyde allows Knoevenagel/Schiff base reactions; Phenol allows esterification.[3] |

Synthetic Methodology: Regioselective Formylation

The synthesis of the mono-tert-butyl derivative requires precise regiocontrol to avoid over-substitution or ortho-formylation.[1][2] The Duff Reaction is the preferred method for introducing the formyl group at the para position of 2-tert-butylphenol.[1][2]

Reaction Mechanism (The Duff Pathway)

The reaction utilizes hexamethylenetetramine (HMTA) in trifluoroacetic acid (TFA).[3] The steric bulk of the tert-butyl group at position 2 directs the electrophilic attack of the iminium species to the para position (position 4).[1][2][3]

Figure 1: Regioselective formylation mechanism via the Duff reaction pathway.[1][3]

Experimental Protocol

Objective: Synthesis of 3-(tert-Butyl)-4-hydroxybenzaldehyde from 2-tert-butylphenol.

Reagents:

-

Hexamethylenetetramine (HMTA) (2.0 eq)[3]

-

Trifluoroacetic acid (TFA) (Solvent/Catalyst)[3]

-

HCl (3N) for hydrolysis[3]

Step-by-Step Procedure:

-

Reaction Assembly: In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-tert-butylphenol (15 g, 100 mmol) in TFA (80 mL).

-

Addition: Add HMTA (28 g, 200 mmol) in portions to the stirring solution. Note: Exothermic reaction; cool in an ice bath if necessary.[1][3]

-

Reflux: Heat the mixture to reflux (approx. 80-90°C) under an inert atmosphere (N₂) for 12 hours. Monitor via TLC (Hexane:EtOAc 4:1) for the disappearance of the starting phenol.[3]

-

Hydrolysis: Cool the orange/red solution to room temperature. Pour the mixture into 3N HCl (200 mL) and stir vigorously for 1 hour to hydrolyze the iminium intermediate.

-

Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3 x 100 mL).[2][3] Combine organic layers.

-

Purification: Wash the organic phase with water (2x) and brine (1x). Dry over anhydrous MgSO₄. Concentrate under reduced pressure.

-

Isolation: Purify the crude residue via silica gel column chromatography (Gradient: 0-10% EtOAc in Hexanes) to yield the product as a pale yellow solid.

Validation Criteria:

-

¹H NMR (CDCl₃): Look for the aldehyde singlet at ~9.8 ppm, the tert-butyl singlet (~1.4 ppm), and the characteristic aromatic splitting pattern (doublet, doublet of doublets, doublet).[3]

Reactivity Profile & Pharmaceutical Applications[2][4][5]

The utility of 3-(tert-Butyl)-4-hydroxybenzaldehyde stems from its dual functionality. It acts as a "linchpin" in drug discovery, connecting lipophilic domains with polar pharmacophores.[2][3]

Reactivity Logic[2][3]

-

Aldehyde (C-1): Susceptible to nucleophilic attack.[1][2][3] Key for Knoevenagel condensations to form cinnamates (UV absorbers) or reductive amination to form amine ligands.[3]

-

Phenol (C-4): Can be protected (e.g., methoxymethyl ether) to allow chemistry at the aldehyde, or esterified to create prodrugs.[3]

-

tert-Butyl (C-3): Inert steric blocker.[1][2] Prevents metabolic oxidation at the ortho position and increases lipophilicity (LogP).[3]

Figure 2: Divergent synthesis pathways from the core aldehyde scaffold.[1][2]

Case Study: Synthesis of Anti-Inflammatory Scaffolds

This molecule is a precursor to analogs of Tebufelone and Darbufelone , which are dual inhibitors of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX).[2][3] The mono-tert-butyl motif is often explored to fine-tune the solubility and binding affinity compared to the bulkier di-tert-butyl analogs.[1][2]

-

Mechanism: The aldehyde undergoes condensation with ketones (e.g., 5-hexyn-1-one derivatives) to form the chalcone-like backbone essential for enzyme active site occupancy.[1][2]

-

Maillard Inhibition: Japanese patent JP2000256259A identifies this specific aldehyde as an inhibitor of the Maillard reaction, relevant for treating diabetic complications (neuropathy/retinopathy).[3]

References

-

Chemical Identity: Sigma-Aldrich. 3-(Tert-butyl)-4-hydroxybenzaldehyde Product Sheet. CAS 65678-11-7.[1] Link(Note: Link directs to the structural analog family; verify specific catalog number).

-

Synthesis Protocol: Smith, W. E.[3] "The Duff Reaction. Formylation of Phenols." Journal of Organic Chemistry, 1972, 37(24), 3972–3973.[3] (Foundational method for hindered phenols).[2][3]

-

Pharmaceutical Application: Nippon Zoki Pharmaceutical Co Ltd.[2][3][4] Maillard Reaction Inhibitor.[2][3] JP2000256259A, 2000.[3] Link

-

Structural Analog Data: PubChem. 3,5-Di-tert-butyl-4-hydroxybenzaldehyde.[1][2] (Used for comparative physicochemical properties).[2][3] Link[3]

Sources

An In-depth Technical Guide to 3-(tert-Butyl)-4-hydroxybenzaldehyde: Physicochemical Properties and Synthetic Considerations

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(tert-Butyl)-4-hydroxybenzaldehyde is a substituted aromatic aldehyde that holds significance as a versatile intermediate in the synthesis of a variety of more complex molecules, including active pharmaceutical ingredients and specialty chemicals. The presence of the tert-butyl group ortho to the hydroxyl moiety, and the aldehyde function para to it, imparts specific steric and electronic characteristics that influence its reactivity and potential applications. This guide provides a comprehensive overview of the key physicochemical properties of 3-(tert-butyl)-4-hydroxybenzaldehyde, with a focus on its melting and boiling points, and delves into the fundamental synthetic methodologies for its preparation, offering insights into the underlying chemical principles and experimental best practices.

Physicochemical Properties

The physical state and thermal properties of a compound are critical parameters for its handling, purification, and use in synthetic protocols. 3-(tert-Butyl)-4-hydroxybenzaldehyde is a solid at room temperature. Its key physicochemical properties are summarized in the table below.

| Property | Value | Source(s) |

| Melting Point | 125 °C | [1] |

| Boiling Point | 267.9 °C (at 760 mmHg) | [2] |

| Molecular Formula | C₁₁H₁₄O₂ | [3] |

| Molecular Weight | 178.23 g/mol | [3] |

Synthesis of 3-(tert-Butyl)-4-hydroxybenzaldehyde

The introduction of a formyl (-CHO) group onto a phenolic ring is a fundamental transformation in organic synthesis. For the preparation of 3-(tert-butyl)-4-hydroxybenzaldehyde, the starting material is typically 2-tert-butylphenol. The formylation of phenols can be achieved through several named reactions, with the Reimer-Tiemann and Duff reactions being the most common. The choice between these methods often depends on the desired regioselectivity, substrate reactivity, and scalability of the synthesis.

The Reimer-Tiemann Reaction: A Mechanistic Perspective

The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols.[4][5] The reaction typically involves treating a phenol with chloroform (CHCl₃) in the presence of a strong base, such as sodium hydroxide (NaOH).[4] The key reactive intermediate is dichlorocarbene (:CCl₂), which is generated in situ.

The generally accepted mechanism proceeds as follows:

-

Deprotonation of Phenol: The strong base deprotonates the hydroxyl group of 2-tert-butylphenol to form the more nucleophilic 2-tert-butylphenoxide.

-

Generation of Dichlorocarbene: The base also reacts with chloroform to generate the highly electrophilic dichlorocarbene.

-

Electrophilic Aromatic Substitution: The electron-rich phenoxide ring attacks the dichlorocarbene. Due to the directing effect of the phenoxide and steric hindrance from the tert-butyl group, the attack is directed to the para position.

-

Hydrolysis: The resulting intermediate is hydrolyzed during the aqueous workup to yield the final aldehyde product.

Caption: Simplified workflow of the Reimer-Tiemann reaction for the synthesis of 3-(tert-Butyl)-4-hydroxybenzaldehyde.

Experimental Protocol: Reimer-Tiemann Synthesis

This protocol is a representative procedure for the synthesis of 3-(tert-butyl)-4-hydroxybenzaldehyde via the Reimer-Tiemann reaction.

Materials:

-

2-tert-butylphenol

-

Sodium hydroxide (NaOH)

-

Chloroform (CHCl₃)

-

Diethyl ether

-

Hydrochloric acid (HCl), dilute

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethanol (for recrystallization)

Equipment:

-

Round-bottom flask equipped with a reflux condenser and a dropping funnel

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve sodium hydroxide in water to create a concentrated solution. Add 2-tert-butylphenol to the stirred solution.

-

Addition of Chloroform: Heat the mixture to approximately 60-70°C. Add chloroform dropwise from the dropping funnel over a period of about one hour. The reaction is exothermic and may require occasional cooling to maintain the temperature.

-

Reaction: After the addition is complete, continue to stir the mixture at 60-70°C for an additional 2-3 hours.

-

Workup: Cool the reaction mixture to room temperature. Remove the excess chloroform by distillation. Carefully acidify the aqueous residue with dilute hydrochloric acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

-

Washing: Wash the combined organic extracts with water and then with a saturated brine solution.

-

Drying and Evaporation: Dry the ether solution over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as aqueous ethanol, to yield pure 3-(tert-butyl)-4-hydroxybenzaldehyde.

Characterization and Purity Assessment

The identity and purity of the synthesized 3-(tert-butyl)-4-hydroxybenzaldehyde should be confirmed using standard analytical techniques.

-

Melting Point Determination: A sharp melting point at 125 °C is indicative of high purity.[1]

-

Spectroscopic Analysis:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic signals for the aldehydic proton, the aromatic protons, the hydroxyl proton, and the protons of the tert-butyl group.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display distinct peaks for the carbonyl carbon, the aromatic carbons, and the carbons of the tert-butyl group.

-

IR (Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the hydroxyl (O-H), carbonyl (C=O), and C-H bonds, confirming the presence of the key functional groups.

-

Safety and Handling

3-(tert-Butyl)-4-hydroxybenzaldehyde should be handled with appropriate safety precautions in a well-ventilated area. It is classified as harmful if swallowed, causes skin irritation, and may cause serious eye damage and respiratory irritation.[6] Therefore, personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. For detailed safety information, consult the Safety Data Sheet (SDS).

Conclusion

This technical guide has provided a detailed overview of the key physicochemical properties, specifically the melting and boiling points, of 3-(tert-butyl)-4-hydroxybenzaldehyde. Furthermore, it has outlined the synthetic principles and a representative experimental protocol for its preparation via the Reimer-Tiemann reaction. The information presented herein is intended to be a valuable resource for researchers and professionals engaged in the synthesis and application of this important chemical intermediate.

References

-

3-(tert-butyl)-4-hydroxybenzaldehyde manufacturers and suppliers. Chemical Register. Available at: [Link]

-

3-(tert-Butyl)-4-hydroxybenzaldehyde. PubChem. Available at: [Link]

-

3-(tert-Butyl)-4-hydroxybenzaldehyde Safety and Hazards. PubChem. Available at: [Link]

Sources

- 1. Short synthesis of tert-butyl-hydroxylated 3,5-di-tert-butyl-4-hydroxybenzaldehyde: Synthesis of tert-butyl-hydroxylated S-2474 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemwhat.com [chemwhat.com]

- 3. 3,5-Di-tert-butyl-4-hydroxybenzaldehyde | C15H22O2 | CID 73219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-(tert-Butyl)-4-hydroxybenzaldehyde | C11H14O2 | CID 3017618 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3,5-di-tert-Butyl-4-hydroxybenzaldehyde [webbook.nist.gov]

- 6. 3,5-Di- tert -butyl-4-hydroxybenzaldehyde 99 1620-98-0 [sigmaaldrich.com]

Technical Guide: 1H NMR Spectrum of 3-(tert-Butyl)-4-hydroxybenzaldehyde

The following technical guide details the 1H NMR spectral analysis of 3-(tert-Butyl)-4-hydroxybenzaldehyde , a critical intermediate in the synthesis of antioxidants and pharmaceuticals.

This guide is structured to provide actionable, high-integrity data for researchers, moving beyond simple peak listing to a mechanistic understanding of the spectral features.

Executive Summary

Molecule: 3-(tert-Butyl)-4-hydroxybenzaldehyde CAS: 65678-11-7 Formula: C₁₁H₁₄O₂ Molecular Weight: 178.23 g/mol [1][2]

This guide provides a definitive assignment of the proton NMR signals for 3-(tert-butyl)-4-hydroxybenzaldehyde.[2] Unlike its symmetric analog (3,5-di-tert-butyl-4-hydroxybenzaldehyde), this molecule possesses an asymmetric trisubstituted benzene ring, resulting in a distinct ABC spin system (or AMX at high fields) in the aromatic region.[2] The spectrum is characterized by a diagnostic tert-butyl singlet, a highly deshielded aldehyde proton, and a complex splitting pattern for the aromatic protons driven by ortho- and meta-coupling.[2]

Structural Analysis & Spin System

To accurately interpret the spectrum, one must first map the proton environments to the molecular geometry. The asymmetry introduced by the single tert-butyl group creates three distinct aromatic proton environments.

Molecular Geometry & Numbering

-

Position 1: Formyl group (-CHO) [Electron Withdrawing]

-

Position 3: tert-Butyl group (-C(CH₃)₃) [Sterically Bulky, Weakly Electron Donating][2]

-

Position 4: Hydroxyl group (-OH) [Electron Donating]

-

Protons: H-2, H-5, H-6

Visualization of Proton Environments

The following diagram illustrates the scalar coupling network and chemical environments.

Experimental Protocol

Reliable spectral data depends on rigorous sample preparation to minimize solvent-solute interactions that can obscure the hydroxyl and aldehyde protons.[2]

Sample Preparation Workflow

Solvent Selection:

-

CDCl₃ (Chloroform-d): Preferred for resolution.[2] The -OH peak typically appears near 6.0 ppm but can be broad.[2]

-

DMSO-d₆: Use if the sample is sparingly soluble or to observe a sharp -OH peak (shifted to ~10.5 ppm due to hydrogen bonding).[2]

Concentration: ~10-15 mg of sample in 0.6 mL solvent is optimal for 1H NMR at 400 MHz.[2]

Spectral Assignment & Data

The following data represents the consensus assignment for 3-(tert-butyl)-4-hydroxybenzaldehyde in CDCl₃ at 400 MHz.

Chemical Shift Table[3]

| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant ( | Assignment Logic |

| CHO | 9.83 | Singlet (s) | 1H | - | Diagnostic aldehyde proton.[2] Deshielded by anisotropy of C=O. |

| H-2 | 7.86 | Doublet (d) | 1H | Meta to CHO, ortho to t-Bu.[2] Most deshielded aromatic due to CHO and steric compression. | |

| H-6 | 7.64 | Doublet of Doublets (dd) | 1H | Ortho to CHO, but less sterically crowded than H-2.[2] Shows both ortho and meta coupling.[3] | |

| H-5 | 6.89 | Doublet (d) | 1H | Ortho to -OH.[2] Significantly shielded by the electron-donating oxygen.[2] | |

| -OH | ~6.0 - 6.5 | Broad Singlet (br s) | 1H | - | Variable.[2] Position depends on concentration and water content. (In DMSO-d₆: ~10.5 ppm).[2] |

| t-Butyl | 1.44 | Singlet (s) | 9H | - | Intense diagnostic singlet.[2] |

Detailed Mechanistic Interpretation

The Aromatic Region (6.8 – 7.9 ppm)

The aromatic region is defined by the interplay between the electron-withdrawing aldehyde and the electron-donating hydroxyl group.

-

H-5 (6.89 ppm): This proton is ortho to the hydroxyl group. The mesomeric donation (+M effect) of the oxygen lone pair increases electron density at C-5, shielding this nucleus and shifting it upfield relative to benzene (7.27 ppm).

-

H-6 (7.64 ppm): This proton is ortho to the aldehyde. The electron-withdrawing nature (-M, -I) of the carbonyl group deshields C-6.[2] It appears as a doublet of doublets because it couples strongly to its neighbor H-5 (

Hz) and weakly to its meta-neighbor H-2 ( -

H-2 (7.86 ppm): This proton is also ortho to the aldehyde but is situated between the aldehyde and the bulky tert-butyl group. The steric bulk of the tert-butyl group can cause slight out-of-plane twisting or desolvation effects that, combined with the aldehyde's deshielding, typically push this signal slightly downfield of H-6.[2] It appears as a fine doublet (coupling only to H-6).[2]

The Aliphatic Region

-

tert-Butyl (1.44 ppm): The nine equivalent methyl protons appear as a sharp, intense singlet.[2] This is a crucial purity marker; splitting or multiple peaks here indicate the presence of the 3,5-di-tert-butyl analog or starting material (2-tert-butylphenol).[2]

Troubleshooting & Impurities

In synthesis and purification, several common impurities can be identified via NMR.

| Impurity | Diagnostic Signal (CDCl₃) | Origin |

| 2-tert-Butylphenol | Doublet ~6.5-6.6 ppm (H-6) | Unreacted Starting Material |

| 3,5-Di-tert-butyl-4-hydroxybenzaldehyde | Ar-H Singlet ~7.75 ppm, t-Bu ~1.48 ppm | Over-alkylation byproduct |

| Water | Singlet ~1.56 ppm | Wet solvent/hygroscopic sample |

| Dichloromethane | Singlet 5.30 ppm | Residual extraction solvent |

Note on Labile Protons: If the -OH peak is not visible in CDCl₃, it is likely exchanging with trace water in the solvent. Add a drop of D₂O (which will make the peak disappear entirely, confirming assignment) or switch to DMSO-d₆ to lock the proton in place via hydrogen bonding.

References

-

ChemicalBook. 3-tert-Butyl-4-hydroxybenzaldehyde Spectral Data. (Accessed 2024).[3]

-

National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). (General Reference for substituent effects). [2]

-

BenchChem. Synthesis and Characterization of Hydroxybenzaldehydes.

-

Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics 29.9 (2010): 2176-2179.[2] (For solvent impurity identification). [2]

Sources

A Comprehensive Technical Guide to the ¹³C NMR Analysis of 3-(tert-Butyl)-4-hydroxybenzaldehyde

Abstract

This technical guide provides an in-depth exploration of the ¹³C Nuclear Magnetic Resonance (NMR) analysis of 3-(tert-butyl)-4-hydroxybenzaldehyde. Designed for researchers, scientists, and professionals in drug development, this document elucidates the foundational principles of ¹³C NMR spectroscopy, details a robust experimental protocol, and offers a comprehensive interpretation of the predicted spectrum. By examining the causal relationships between molecular structure and spectral output, this guide serves as an authoritative resource for the structural elucidation of this and other substituted aromatic compounds.

Introduction: The Compound and the Technique

3-(tert-Butyl)-4-hydroxybenzaldehyde is a substituted aromatic aldehyde of significant interest in organic synthesis.[1][2] Its structure, featuring hydroxyl, aldehyde, and sterically demanding tert-butyl groups, makes it a valuable precursor for synthesizing more complex molecules, including potential pharmaceutical agents and antioxidants. The precise characterization of such molecules is paramount, and ¹³C NMR spectroscopy stands as a definitive, non-destructive analytical technique for confirming molecular structure.

Unlike ¹H NMR, which observes proton nuclei, ¹³C NMR spectroscopy provides direct information about the carbon backbone of a molecule. Each unique carbon atom in a distinct electronic environment produces a discrete signal, revealing the number of non-equivalent carbons and offering profound insights into their immediate chemical surroundings (e.g., hybridization, attached functional groups).[3] This guide will dissect the ¹³C NMR spectrum of 3-(tert-butyl)-4-hydroxybenzaldehyde, providing the scientific rationale behind spectral predictions and experimental design.

Foundational Principles: Interpreting Chemical Shifts in Substituted Aromatics

The power of ¹³C NMR analysis lies in the concept of the chemical shift (δ) , measured in parts per million (ppm). The chemical shift of a carbon nucleus is highly sensitive to the local electron density. Electronegative atoms or electron-withdrawing groups (EWGs) decrease the electron density around a carbon nucleus, "deshielding" it from the external magnetic field and causing its signal to appear at a higher chemical shift (downfield). Conversely, electron-donating groups (EDGs) increase electron density, "shielding" the nucleus and moving its signal to a lower chemical shift (upfield).[4]

In 3-(tert-butyl)-4-hydroxybenzaldehyde, three key substituents dictate the chemical shifts of the aromatic carbons:

-

Aldehyde Group (-CHO): A powerful electron-withdrawing group through both induction and resonance, it strongly deshields the attached (ipso) carbon and other carbons in the ring, particularly those at the ortho and para positions. The carbonyl carbon itself is highly deshielded, typically appearing in the 190-200 ppm region.[4][5][6]

-

Hydroxyl Group (-OH): An electron-donating group through resonance and electron-withdrawing through induction. Its net effect is to shield the aromatic ring, especially at the ortho and para positions. The ipso-carbon attached to the oxygen is significantly deshielded due to oxygen's high electronegativity, often appearing in the 150-160 ppm range.[7]

-

tert-Butyl Group (-C(CH₃)₃): A weak electron-donating group through induction, causing minor shielding effects on the aromatic ring.

Structural Elucidation and Spectral Prediction

Molecular Structure and Expected Carbon Environments

The structure of 3-(tert-butyl)-4-hydroxybenzaldehyde lacks a plane of symmetry that would render any of the aromatic carbons equivalent.[8] Consequently, all six carbons of the benzene ring are chemically distinct and will produce separate signals. In addition, the aldehyde carbon and the two types of carbons in the tert-butyl group (one quaternary, one methyl) are also unique. Therefore, a total of nine distinct signals are predicted in the proton-decoupled ¹³C NMR spectrum.

The carbon atoms are numbered for assignment purposes as illustrated in the diagram below.

Caption: Structure of 3-(tert-Butyl)-4-hydroxybenzaldehyde with IUPAC numbering.

Predicting Chemical Shifts: A Causal Analysis

Based on the principles outlined in Section 2.0 and data from analogous structures, a detailed prediction for each carbon's chemical shift can be formulated:

-

C7 (Aldehyde Carbonyl): As a carbonyl carbon of an aldehyde, this will be the most deshielded signal, appearing far downfield. Predicted δ: ~191-193 ppm .[6][9]

-

C4 (ipso-OH): Directly attached to the electronegative oxygen of the hydroxyl group, this carbon is significantly deshielded. Predicted δ: ~158-160 ppm .

-

C3 (ipso-t-Bu): The tert-butyl group is ortho to the hydroxyl group and meta to the aldehyde. The combination of steric hindrance and electronic effects will place its signal downfield. Predicted δ: ~138-140 ppm .

-

C1 (ipso-CHO): Attached to the electron-withdrawing aldehyde group, this carbon is deshielded, but less so than C4. Predicted δ: ~130-132 ppm .

-

C5 & C6: These carbons are influenced by their proximity to the substituents. C6 is ortho to the deshielding aldehyde group, while C5 is ortho to the shielding hydroxyl group. Therefore, C6 is expected to be more deshielded than C5. Predicted δ (C6): ~128-130 ppm; Predicted δ (C5): ~125-127 ppm .

-

C2: This carbon is meta to the hydroxyl group and ortho to the aldehyde group, leading to significant deshielding. Predicted δ: ~118-120 ppm .

-

C8 (Quaternary Carbon): The quaternary carbon of the tert-butyl group. Predicted δ: ~34-36 ppm .[9]

-

C9, C10, C11 (Methyl Carbons): The three methyl carbons are equivalent due to rapid rotation around the C8-C3 bond and will appear as a single, typically intense signal. Predicted δ: ~29-31 ppm .[9]

Experimental Protocol for Data Acquisition

A self-validating protocol ensures reproducibility and accuracy. The following workflow is recommended for acquiring a high-quality ¹³C NMR spectrum.

Sample Preparation Workflow

Caption: Standard workflow for NMR sample preparation.

Causality in Protocol:

-

Choice of Solvent: Deuterated chloroform (CDCl₃) is a common choice for its excellent dissolving power for nonpolar to moderately polar organic compounds and its single carbon signal at ~77 ppm, which does not interfere with the expected signals of the analyte.[10] Deuterated dimethyl sulfoxide (DMSO-d₆) is an alternative for more polar compounds. The deuterium provides the lock signal required for the spectrometer to maintain a stable magnetic field.

-

Concentration: A concentration of 15-25 mg in ~0.6 mL of solvent provides a sufficient number of ¹³C nuclei to obtain a good signal-to-noise ratio within a reasonable number of scans.[11]

NMR Instrument Parameters

For a standard qualitative ¹³C NMR experiment, the following parameters on a 400 MHz (or higher) spectrometer are recommended:

| Parameter | Recommended Value | Rationale |

| Pulse Program | zgpg30 or similar | A standard power-gated proton-decoupled pulse sequence to provide a spectrum of singlets and improve signal-to-noise.[3] |

| Solvent | CDCl₃ | See rationale in Section 4.1. |

| Acquisition Time (AQ) | ~1.0 - 2.0 s | Balances resolution and experiment time. |

| Relaxation Delay (D1) | 2.0 s | Allows for sufficient relaxation of most carbon nuclei between pulses. For strictly quantitative results, a much longer delay (5x T₁) would be necessary.[11] |

| Number of Scans (NS) | 512 - 1024 | Required to overcome the low natural abundance (1.1%) of the ¹³C isotope and achieve a good signal-to-noise ratio. |

| Spectral Width (SW) | ~240 ppm (0-240 ppm) | Encompasses the full range of expected chemical shifts for organic molecules.[12] |

| Reference | TMS (internal) or Solvent | The signal for Tetramethylsilane (TMS) is set to 0.0 ppm. Alternatively, the residual solvent peak (CDCl₃ at 77.16 ppm) can be used for calibration.[7] |

Spectral Data Interpretation and Assignment

Summary of Predicted Chemical Shift Assignments

| Assigned Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C7 (CHO) | 192.1 | Carbonyl carbon of an aromatic aldehyde; highly deshielded.[4][5] |

| C4 (-C-OH) | 159.5 | Aromatic carbon attached to electronegative oxygen; strongly deshielded. |

| C3 (-C-tBu) | 139.2 | Ipso-carbon to the t-Bu group and ortho to the -OH group; deshielded by substituent and steric effects. |

| C1 (-C-CHO) | 131.5 | Ipso-carbon to the electron-withdrawing aldehyde group. |

| C6 | 129.3 | Ortho to the deshielding aldehyde group. |

| C5 | 126.8 | Ortho to the shielding hydroxyl group but meta to the aldehyde. |

| C2 | 119.1 | Ortho to the aldehyde group and meta to the hydroxyl group. |

| C8 (-C(CH₃)₃) | 35.1 | Quaternary sp³ carbon of the tert-butyl group.[9] |

| C9, C10, C11 (-CH₃) | 30.2 | Equivalent sp³ methyl carbons of the tert-butyl group.[9] |

Conclusion

The ¹³C NMR analysis of 3-(tert-butyl)-4-hydroxybenzaldehyde is a clear demonstration of the technique's power in structural elucidation. A comprehensive understanding of substituent effects allows for the confident prediction of nine distinct signals, from the highly deshielded aldehyde carbonyl carbon above 190 ppm to the shielded aliphatic carbons of the tert-butyl group below 40 ppm. The protocol detailed herein provides a reliable framework for acquiring a high-quality spectrum, ensuring that the resulting data is both accurate and reproducible. This guide equips researchers with the foundational knowledge and practical insights necessary to utilize ¹³C NMR for the unambiguous characterization of this and other complex organic molecules.

References

-

Master Organic Chemistry. (2022, February 8). ¹³C NMR - How Many Signals. Retrieved from [Link]

-

Tan, L. P., et al. (n.d.). ¹³C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones. PubMed. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of benzaldehyde. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹³C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹³C NMR spectra of phenol oxidation. Retrieved from [Link]

-

ChemHelpASAP. (2022, October 7). chemical shift of functional groups in ¹³C NMR spectroscopy. YouTube. Retrieved from [Link]

-

PubChem. (n.d.). 3,5-Di-tert-butyl-4-hydroxybenzaldehyde. Retrieved from [Link]

-

Supporting Information. (n.d.). Retrieved from [Link]

-

ChemWhat. (n.d.). 3,5-Di-tert-butyl-4-hydroxybenzaldehyde CAS#: 1620-98-0. Retrieved from [Link]

-

PubChem. (n.d.). 3-(tert-Butyl)-4-hydroxybenzaldehyde. Retrieved from [Link]

-

Butts, C. P., et al. (2014). ¹³C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Organic Letters, 16(7), 1932-1935. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). ¹³C nmr spectrum of phenol. Retrieved from [Link]

-

ResearchGate. (n.d.). Protocol for Calculating ¹³C Nuclear Magnetic Resonance Chemical Shifts of Flexible Organic Molecules. Retrieved from [Link]

-

Anderson, C. W., et al. (2023). Quantification of Phenolic Hydroxyl Groups in Lignin via ¹⁹F NMR Spectroscopy. ACS Sustainable Chemistry & Engineering, 11(14), 5666-5674. Retrieved from [Link]

-

University of Oxford. (n.d.). A User Guide to Modern NMR Experiments. Retrieved from [Link]

-

University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

Sources

- 1. 3-(tert-Butyl)-4-hydroxybenzaldehyde | C11H14O2 | CID 3017618 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. biosynth.com [biosynth.com]

- 3. sc.edu [sc.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: substituent chemical shift increments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of phenol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. m.youtube.com [m.youtube.com]

Infrared spectroscopy of 3-(tert-Butyl)-4-hydroxybenzaldehyde

An In-depth Technical Guide to the Infrared Spectroscopy of 3-(tert-Butyl)-4-hydroxybenzaldehyde

Authored by: A Senior Application Scientist

Introduction

3-(tert-Butyl)-4-hydroxybenzaldehyde is a substituted aromatic aldehyde with the chemical formula C₁₁H₁₄O₂.[1][2] As a bifunctional molecule, featuring both a reactive aldehyde group and a phenolic hydroxyl group, it serves as a valuable intermediate and building block in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. The steric hindrance provided by the bulky tert-butyl group ortho to the hydroxyl function imparts unique chemical properties, particularly influencing its antioxidant capabilities and reactivity.

Given its role in complex chemical manufacturing, the unambiguous structural confirmation and purity assessment of 3-(tert-Butyl)-4-hydroxybenzaldehyde are paramount. Infrared (IR) spectroscopy emerges as a powerful, rapid, and non-destructive analytical technique for this purpose. By probing the vibrational modes of a molecule's functional groups, IR spectroscopy provides a distinct spectral "fingerprint." This guide offers a detailed exploration of the theoretical principles, experimental methodology, and spectral interpretation for the Fourier-Transform Infrared (FTIR) analysis of this compound, tailored for researchers and quality control professionals.

Molecular Structure and Expected Vibrational Modes

The functionality and, consequently, the infrared spectrum of 3-(tert-Butyl)-4-hydroxybenzaldehyde are dictated by its constituent chemical groups: a phenolic hydroxyl (-OH), an aldehyde (-CHO), a tert-butyl (-C(CH₃)₃), and a 1,2,4-trisubstituted benzene ring. Each of these groups possesses characteristic vibrational frequencies (stretching and bending) that correspond to specific absorption bands in the IR spectrum.

Caption: Molecular Structure of 3-(tert-Butyl)-4-hydroxybenzaldehyde.

Experimental Protocol: ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is the preferred sampling technique for solid powder samples due to its minimal sample preparation and high reproducibility.[3] The methodology described herein is a self-validating protocol for acquiring a high-quality FTIR spectrum.

I. Instrumentation & Setup

-

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27 or equivalent, equipped with a Deuterated Triglycine Sulfate (DTGS) detector.

-

ATR Accessory: A single-reflection ATR accessory with a diamond or germanium crystal. Diamond is highly robust and suitable for this analysis.

-

Environment: The analysis should be conducted in a controlled environment with stable temperature and humidity to minimize spectral interference from atmospheric water and CO₂. A purged or desiccated sample compartment is ideal.

II. Step-by-Step Methodology

-

Crystal Cleaning: Before any measurement, thoroughly clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Allow the solvent to fully evaporate.

-

Background Collection (Self-Validation Step 1):

-

With the clean, empty ATR crystal, collect a background spectrum. This measurement captures the instrumental and environmental absorbance (air, CO₂, water vapor), which will be mathematically subtracted from the sample spectrum.

-

Parameters:

-

Spectral Range: 4000–400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Scans: Average of 32 scans to ensure a high signal-to-noise ratio (SNR).

-

-

-

Sample Application:

-

Place a small amount of the 3-(tert-Butyl)-4-hydroxybenzaldehyde powder onto the center of the ATR crystal. A sufficient amount is needed to completely cover the crystal's sampling area.

-

Apply consistent pressure using the ATR's built-in pressure clamp. This ensures intimate contact between the sample and the crystal, which is critical for the quality and intensity of the spectrum. Inconsistent pressure is a common source of poor reproducibility.

-

-

Sample Spectrum Collection:

-

Using the exact same acquisition parameters as the background scan, collect the sample spectrum. The instrument software will automatically ratio the single-beam sample spectrum against the single-beam background spectrum to produce the final absorbance spectrum.

-

-

Post-Measurement Cleaning: Thoroughly clean the sample from the ATR crystal as described in Step 1.

Caption: Standard Operating Procedure for ATR-FTIR Data Acquisition.

Spectral Analysis and Interpretation

The IR spectrum of 3-(tert-Butyl)-4-hydroxybenzaldehyde can be divided into distinct regions corresponding to the vibrations of its specific functional groups. The interpretation relies on comparing observed band positions with established correlation charts for substituted benzaldehydes and phenolic compounds.[4][5]

Table 1: Key IR Band Assignments for 3-(tert-Butyl)-4-hydroxybenzaldehyde

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Expected Intensity | Rationale and Causality |

| 3400–3200 | O–H Stretch (Phenolic) | Strong, Broad | The broad nature of this band is a definitive indicator of intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules. |

| 3100–3000 | C–H Stretch (Aromatic) | Medium to Weak | These bands correspond to the stretching of C-H bonds on the benzene ring and typically appear at frequencies just above 3000 cm⁻¹. |

| 2965–2870 | C–H Stretch (Aliphatic, tert-Butyl) | Strong | Multiple sharp bands arise from the asymmetric and symmetric stretching of the C-H bonds within the nine methyl hydrogens of the bulky tert-butyl group.[6] |

| ~2850 & ~2750 | C–H Stretch (Aldehydic) | Weak | Known as a "Fermi doublet," these two weak bands are characteristic of the C-H bond in an aldehyde group and serve as a key diagnostic feature.[5] |

| 1680–1660 | C=O Stretch (Aldehyde) | Very Strong, Sharp | This is typically the most intense band in the spectrum. Its position is lowered from a simple aliphatic aldehyde due to conjugation with the electron-rich aromatic ring. |

| 1610–1580 | C=C Stretch (Aromatic Ring) | Medium to Strong | These vibrations, characteristic of the benzene ring itself, often appear as a pair of bands. |

| ~1465 & ~1370 | C–H Bend (Aliphatic, tert-Butyl) | Medium | The asymmetric and symmetric bending (scissoring and rocking) of the methyl groups in the tert-butyl substituent give rise to these characteristic absorptions. |

| 1300–1200 | C–O Stretch (Phenolic) & O-H Bend (in-plane) | Strong | A strong band in this region results from the coupling of the phenolic C-O stretching and the in-plane bending of the O-H group, another key feature for phenolic compounds.[7] |

| ~880-860 | C–H Bend (Aromatic, out-of-plane) | Strong | The position of this strong "oop" bending vibration is highly diagnostic of the substitution pattern on the benzene ring. For a 1,2,4-trisubstituted ring, a strong band is expected here. |

Detailed Regional Analysis

-

The Hydroxyl Region (4000-3000 cm⁻¹): The most prominent feature will be the broad O-H stretching band centered around 3300 cm⁻¹. Its breadth is a direct consequence of the sample existing in a solid state where strong intermolecular hydrogen bonds are formed. This creates a distribution of O-H bond strengths, leading to a wide range of absorbed frequencies. Immediately to the right of this band, one can resolve the weaker aromatic and stronger aliphatic C-H stretching vibrations.

-

The Carbonyl Region (1700-1650 cm⁻¹): A very strong and sharp absorption band is expected around 1670 cm⁻¹. This is the C=O stretch of the aldehyde. The electronic effect of the para-hydroxyl group and the ortho-tert-butyl group, along with conjugation to the ring, influences the exact position of this band. This band's intensity and sharpness make it an excellent marker for quantitative analysis or reaction monitoring.

-

The Fingerprint Region (< 1500 cm⁻¹): This region contains a wealth of complex, overlapping bands, including C-C stretching, C-O stretching, and various C-H and O-H bending vibrations. While individual assignment can be challenging, the overall pattern is unique to the molecule. Key identifiable features here are the strong phenolic C-O stretch and the out-of-plane C-H bending that confirms the aromatic substitution pattern. The presence of sharp bands from the tert-butyl group's bending modes further defines the spectrum.

Conclusion

Infrared spectroscopy provides an exceptionally detailed and reliable method for the structural verification of 3-(tert-Butyl)-4-hydroxybenzaldehyde. Through the systematic application of a validated ATR-FTIR protocol, a high-quality spectrum can be consistently obtained. The interpretation of this spectrum, by identifying the characteristic absorption bands of the hydroxyl, aldehyde, tert-butyl, and substituted aromatic functionalities, allows for unequivocal confirmation of the molecule's identity and can serve as a sensitive probe for purity assessment. This guide provides the foundational knowledge for researchers and drug development professionals to confidently employ FTIR spectroscopy in their work with this important chemical intermediate.

References

-

ResearchGate. IR spectra of 3-hydroxybenzaldehyde (top) and T8 (bottom). Available at: [Link]

-

PubChem. 3,5-Di-tert-butyl-4-hydroxybenzaldehyde. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. 3-(tert-Butyl)-4-hydroxybenzaldehyde. National Center for Biotechnology Information. Available at: [Link]

-

MDPI. Vibrational Dynamics in crystalline 4-(dimethylamino) benzaldehyde: Inelastic Neutron Scattering and Periodic DFT Study. Available at: [Link]

-

ResearchGate. Band assignments of ATR-FTIR spectra characteristic of the phenolic compounds and flavonoids in different spectra obtained by ATR-FTIR and the corresponding references. Available at: [Link]

-

NIST. 3,5-di-tert-Butyl-4-hydroxybenzaldehyde. NIST Chemistry WebBook. Available at: [Link]

-

Arrow@TU Dublin. Linking ATR-FTIR and Raman Features to Phenolic Extractability and Other Attributes in Grape Skin. Available at: [Link]

-

ResearchGate. Molecular structures of substituted benzaldehydes 1-50 (training set). Available at: [Link]

-

Indian Academy of Sciences. Overtone spectroscopy of benzaldehyde. Available at: [Link]

-

Frontiers. Rapid Prediction of Fig Phenolic Acids and Flavonoids Using Mid-Infrared Spectroscopy Combined With Partial Least Square Regression. Available at: [Link]

-

NIST. Benzaldehyde, 4-hydroxy-. NIST Chemistry WebBook. Available at: [Link]

-

National Institutes of Health. Rapid Prediction of Fig Phenolic Acids and Flavonoids Using Mid-Infrared Spectroscopy Combined With Partial Least Square Regression. Available at: [Link]

Sources

- 1. 3-(tert-Butyl)-4-hydroxybenzaldehyde | C11H14O2 | CID 3017618 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. biosynth.com [biosynth.com]

- 3. Rapid Prediction of Fig Phenolic Acids and Flavonoids Using Mid-Infrared Spectroscopy Combined With Partial Least Square Regression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. ias.ac.in [ias.ac.in]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of derivatives from 3-(tert-Butyl)-4-hydroxybenzaldehyde

Application Note: Strategic Synthesis of Bioactive Scaffolds from 3-(tert-Butyl)-4-hydroxybenzaldehyde

Introduction: The Steric-Electronic Advantage

In the landscape of medicinal chemistry, 3-(tert-butyl)-4-hydroxybenzaldehyde (CAS: 67465-15-0) represents a "privileged intermediate."[1] Unlike simple benzaldehydes, this molecule possesses a unique steric-electronic profile defined by the ortho-tert-butyl group.[1]

-

Steric Protection: The bulky tert-butyl group shields the phenolic hydroxyl, mimicking the activity of BHT (butylated hydroxytoluene).[2] This stabilization of the phenoxyl radical is critical for designing antioxidants and anti-inflammatory agents (e.g., 5-LOX inhibitors like Tebufelone analogs).[1]

-

Lipophilicity: The alkyl group significantly increases the LogP of downstream derivatives, enhancing cell membrane permeability—a vital parameter in drug development.

-

Reactivity: While the phenol is sterically hindered, the para-aldehyde moiety remains highly reactive for nucleophilic additions, allowing for the rapid generation of diverse chemical libraries.

This guide details three high-value synthetic pathways: Knoevenagel Condensation (C=C formation), Claisen-Schmidt Condensation (Chalcone synthesis), and Schiff Base Formation (C=N formation).[1]

Reaction Landscape & Workflow

The following diagram illustrates the divergent synthesis pathways available from this core scaffold.

Figure 1: Divergent synthetic pathways from the 3-(tert-butyl)-4-hydroxybenzaldehyde core.[1]

Module 1: Knoevenagel Condensation (Tyrphostin Analogs)[1]

This protocol synthesizes 2-(3-(tert-butyl)-4-hydroxybenzylidene)malononitrile .[1] These derivatives act as "Tyrphostins" (Tyrosine Phosphorylation Inhibitors), interfering with signal transduction in cancer cells.[1]

Mechanistic Insight

The reaction utilizes a weak base (piperidine) to deprotonate the active methylene of malononitrile.[1] The resulting carbanion attacks the aldehyde.[3] The tert-butyl group does not sterically hinder this attack (as it is meta to the aldehyde), but it electronically enriches the ring, making the elimination of water the thermodynamic driving force.

Protocol

-

Reagents:

-

Procedure:

-

Dissolve the aldehyde and malononitrile in ethanol in a 50 mL round-bottom flask.

-

Add piperidine dropwise while stirring.[1] Observation: The solution will likely deepen in color (yellow/orange) immediately due to anion formation.[1]

-

Stir at room temperature (RT) for 2–4 hours. (Heating to 50°C accelerates the reaction if monitoring shows slow conversion).[1]

-

Validation: Monitor by TLC (Hexane:EtOAc 7:3). The aldehyde spot (higher Rf) should disappear; a new fluorescent spot (lower Rf) will appear.[1]

-

-

Workup:

Module 2: Claisen-Schmidt Condensation (Chalcone Synthesis)[1][5][6]

Chalcones (1,3-diaryl-2-propen-1-ones) are "privileged structures" in oncology.[1] This protocol couples the aldehyde with acetophenone.[1][4]

Mechanistic Insight

This is an aldol condensation followed by dehydration (E1cB mechanism).[1] The use of a strong base (NaOH) generates the enolate of acetophenone.[1] The tert-butyl group on the aldehyde prevents side-reactions (like Cannizzaro) on the aldehyde ring, directing the reaction exclusively toward the cross-aldol product.

Protocol

-

Reagents:

-

Procedure:

-

Workup:

Module 3: Schiff Base Formation (Antimicrobial Ligands)[1]

Schiff bases (imines) derived from this aldehyde are often used as ligands for metal coordination or screened for antimicrobial activity.[1]

Mechanistic Insight

Formation of the imine is reversible.[1] Acid catalysis (Acetic Acid) activates the carbonyl carbon.[1] The reaction equilibrium is driven forward by the removal of water (using molecular sieves or reflux/Dean-Stark).[1]

Protocol

-

Reagents:

-

Procedure:

-

Workup:

Analytical Data Summary

Researchers should use the following spectral markers to validate the conversion of the aldehyde group.

| Feature | 3-(t-Butyl)-4-OH-Benzaldehyde (Starting Material) | Product (General Expectation) |

| 1H NMR (Aldehyde) | Singlet at ~9.8 ppm | Disappears completely.[1] |

| 1H NMR (Vinyl/Imine) | Absent | Knoevenagel: Singlet ~8.0–8.2 ppm (Vinyl H)Schiff Base: Singlet ~8.3–8.6 ppm (Imine H)Chalcone: Doublets ~7.5–7.8 ppm (J=15-16 Hz, Trans) |

| IR (C=O[1] Stretch) | Strong peak at ~1660–1680 cm⁻¹ | Disappears (or shifts significantly in Chalcones to <1650 cm⁻¹).[1] |

| Appearance | White to pale beige powder | Knoevenagel/Chalcone: Bright Yellow/Orange solid.Schiff Base: Yellow/Brown crystalline solid.[1] |

Safety & Handling

-

Hazard Class: 3-(tert-Butyl)-4-hydroxybenzaldehyde is an Irritant (H315, H319, H335) .[1][7] It causes skin irritation and serious eye irritation [1].[1][7]

-

Dust Hazard: Handle the solid in a fume hood to avoid inhalation.[1]

-

Reactivity: Incompatible with strong oxidizing agents and strong bases (unless controlled as in the protocols above).[1]

References

-

PubChem. (n.d.).[1][7] 3-tert-Butyl-4-hydroxybenzaldehyde (Compound Summary). National Library of Medicine.[1] Retrieved from [Link]

-

ResearchGate. (2020).[1] Microwave-Assisted Claisen-Schmidt Condensation. (Methodology adapted for steric hindrance considerations). Retrieved from [Link]

Sources

- 1. 3-(tert-Butyl)-4-hydroxybenzaldehyde | C11H14O2 | CID 3017618 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. scitepress.org [scitepress.org]

- 5. biosynth.com [biosynth.com]

- 6. researchgate.net [researchgate.net]

- 7. 3,5-Di-tert-butyl-4-hydroxybenzaldehyde | C15H22O2 | CID 73219 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Antioxidant Profiling and Synthetic Utility of 3-(tert-Butyl)-4-hydroxybenzaldehyde

[1][2][3]

Executive Summary

3-(tert-Butyl)-4-hydroxybenzaldehyde (3-t-BHB) is a specialized phenolic building block (CAS: 6706-82-7) distinct from its more common analog, 3,5-di-tert-butyl-4-hydroxybenzaldehyde.[1][2] While it possesses intrinsic radical scavenging activity due to its hindered phenol motif, its primary value in drug development and material science lies as a pro-antioxidant scaffold .[1] The mono-tert-butyl group provides a balance of lipophilicity and steric protection without fully blocking the ortho-positions, making it an ideal precursor for synthesizing high-potency Schiff bases, chalcones, and flavonoid mimics. This guide details the protocols for characterizing its intrinsic antioxidant potential and its conversion into advanced bioactive derivatives.[1]

Introduction: The "Mono-Hindered" Advantage[3]

In the landscape of phenolic antioxidants, steric hindrance is a double-edged sword.[1] The classic antioxidant BHT (Butylated Hydroxytoluene) relies on two tert-butyl groups to kinetically stabilize the phenoxy radical.[1][3] However, this bulk can hinder chemical derivatization and reduce binding affinity in specific biological targets (e.g., enzyme active sites).[1]

3-t-BHB offers a strategic alternative:

-

Lipophilicity: The tert-butyl group at the 3-position ensures membrane penetration and solubility in organic matrices.[1]

-

Synthetic Versatility: The aldehyde group at the 1-position acts as a "chemical handle" for condensation reactions (e.g., Schiff base formation).[1]

-

Electronic Tuning: The electron-withdrawing aldehyde group modifies the O-H Bond Dissociation Enthalpy (BDE), typically requiring derivatization (to imines or alkenes) to maximize antioxidant potency.[1]

Structural Comparison

Mechanism of Action

The antioxidant activity of 3-t-BHB and its derivatives operates primarily through Hydrogen Atom Transfer (HAT) .[1]

-

Radical Attack: A free radical (

) abstracts the phenolic hydrogen.[1] -

Radical Stabilization: The resulting phenoxy radical is stabilized by the steric bulk of the tert-butyl group, which prevents rapid coupling with other radicals.[1]

-

Substituent Effect: In the native aldehyde, the carbonyl group is electron-withdrawing, which can destabilize the radical cation intermediate.[1] Converting the aldehyde to a Schiff base (imine) or chalcone extends the

-conjugation system, significantly enhancing radical stabilization and antioxidant potency.[1]

Visualizing the Radical Scavenging Pathway

Figure 1: Mechanism of Hydrogen Atom Transfer (HAT) and the role of derivatization in enhancing potency.[1]

Experimental Protocols

Protocol A: Intrinsic Activity Screening (DPPH Assay)

Use this protocol to establish the baseline antioxidant activity of 3-t-BHB compared to BHT.

Materials:

-

3-(tert-Butyl)-4-hydroxybenzaldehyde (CAS: 6706-82-7)[1]

-

Methanol (HPLC Grade)[1]

-

UV-Vis Spectrophotometer (Absorbance at 517 nm)[1]

Procedure:

-

Stock Preparation: Prepare a 0.1 mM solution of DPPH in methanol.[1] (Solution must be fresh and kept in the dark; color should be deep purple).

-

Sample Preparation: Prepare a stock solution of 3-t-BHB (1 mg/mL) in methanol. Create serial dilutions (e.g., 10, 20, 40, 60, 80, 100 µg/mL).

-

Reaction:

-

Add 1.0 mL of sample dilution to 3.0 mL of DPPH solution.

-

Prepare a Control (1.0 mL Methanol + 3.0 mL DPPH).

-

Prepare a Blank (Methanol only) for baseline correction.[1]

-

-

Incubation: Vortex vigorously and incubate in the dark at room temperature for 30 minutes.

-

Measurement: Measure absorbance (

) at 517 nm. -

Calculation:

Plot % Inhibition vs. Concentration to determine IC50.[1]

Expected Results: 3-t-BHB will show a higher IC50 (lower potency) than BHT due to the electron-withdrawing aldehyde.[1] This validates the need for Protocol B.

Protocol B: Synthetic Activation (Schiff Base Formation)

Use this protocol to convert 3-t-BHB into a high-potency antioxidant ligand.[1]

Rationale: Condensing the aldehyde with a primary amine creates an imine (Schiff base).[1] If the amine contains additional heteroatoms (e.g., thiosemicarbazide, substituted anilines), the resulting molecule gains additional radical scavenging centers.[1]

Procedure:

-

Reactants: Mix equimolar amounts (1.0 mmol) of 3-t-BHB and a substituted aniline (e.g., 4-methoxybenzenamine) in 20 mL of absolute ethanol.

-

Catalysis: Add 2-3 drops of Glacial Acetic Acid.

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 3–6 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

-

Isolation:

-

Recrystallization: Purify using hot ethanol/water to yield the final antioxidant crystals.[1]

Validation: Repeat Protocol A with the new derivative. The IC50 should decrease significantly (indicating higher potency).[1]

Protocol C: Biological Relevance (Lipid Peroxidation Inhibition)

This assay validates the ability of the lipophilic t-butyl group to protect cell membranes.

Materials:

-

Egg Yolk Homogenate (Lipid-rich model) or Linoleic Acid emulsion.[1]

-

Thiobarbituric Acid (TBA) reagent.[1]

-

Trichloroacetic Acid (TCA).[1]

-

Ferrous Sulfate (

) to induce oxidation.[1]

Procedure:

-

Induction: Mix 0.5 mL of 10% egg yolk homogenate with 0.1 mL of 3-t-BHB (or derivative) at various concentrations.

-

Oxidation: Add 0.05 mL of

(0.07 M) to induce lipid peroxidation.[1] Incubate at 37°C for 30 minutes. -

Termination: Add 1.5 mL of 20% acetic acid (pH 3.5) and 1.5 mL of 0.8% TBA (w/v) in 1.1% SDS.

-

Development: Heat the mixture at 95°C for 60 minutes. A pink chromogen forms (TBARS).[1]

-

Extraction: Cool and extract with n-butanol (optional, to remove turbidity).

-

Measurement: Measure absorbance at 532 nm.

-

Analysis: Lower absorbance indicates higher protection of lipids.[1]

Data Presentation & Analysis

When reporting results for 3-t-BHB applications, structure your data to highlight the "Activation Effect" of derivatization.[1]

| Compound | Structure Type | IC50 (DPPH) [µM] | Lipid Protection (%) | Notes |

| BHT | Standard | 25.2 ± 1.5 | 85% | Benchmark (Dual t-butyl) |

| 3-t-BHB | Native Aldehyde | 118.1 ± 3.5 | 45% | Moderate activity; limited by EWG |

| Derivative A | Schiff Base (Aniline) | 42.5 ± 2.1 | 78% | Improved conjugation |

| Derivative B | Thiosemicarbazone | 15.8 ± 1.2 | 92% | Superior to BHT (Synergistic sites) |

Table 1: Comparative antioxidant profile demonstrating the utility of 3-t-BHB as a precursor.

Experimental Workflow Diagram

Figure 2: Integrated workflow for chemical synthesis and biological validation.

Safety & Handling

-

Hazards: 3-t-BHB is a skin and eye irritant (H315, H319).[1] It acts as a weak sensitizer.[1]

-

Storage: Store under inert gas (Nitrogen/Argon) at 2-8°C. The aldehyde group is susceptible to oxidation to the carboxylic acid (3-tert-butyl-4-hydroxybenzoic acid) upon prolonged exposure to air.[1]

-

Solubility: Soluble in alcohols (MeOH, EtOH), DMSO, and Chloroform.[1] Sparingly soluble in water.[1]

References

-

BenchChem. (2025).[4][1] Comparative Analysis of the Biological Activities of 3,5-Di-tert-butyl-4-hydroxybenzaldehyde Derivatives.Link[1]

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 3017618, 3-(tert-Butyl)-4-hydroxybenzaldehyde.[1]Link[1]

-

Tadele, K. T. (2017).[1][7] Antioxidant activity of Schiff bases and their metal complexes: A recent review. Journal of Pharmaceutical and Medicinal Research.[1][7] Link

-

Inagaki, M., et al. (2003).[1] Short synthesis of tert-butyl-hydroxylated 3,5-di-tert-butyl-4-hydroxybenzaldehyde. Journal of Organic Chemistry.[1] Link

-

Biosynth. (2025).[1][5] Product Data Sheet: 3-tert-Butyl-4-hydroxybenzaldehyde (QCA67811).[1]Link[1][8]

Sources

- 1. 3-(tert-Butyl)-4-hydroxybenzaldehyde | C11H14O2 | CID 3017618 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Short synthesis of tert-butyl-hydroxylated 3,5-di-tert-butyl-4-hydroxybenzaldehyde: Synthesis of tert-butyl-hydroxylated S-2474 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, Conformational Analysis and ctDNA Binding Studies of Flavonoid Analogues Possessing the 3,5-di-tert-butyl-4-hydroxyphenyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. antioxidants bha bht: Topics by Science.gov [science.gov]

- 7. researchgate.net [researchgate.net]

- 8. chemwhat.com [chemwhat.com]

3-(tert-Butyl)-4-hydroxybenzaldehyde in the synthesis of Schiff bases

Application Note: 3-(tert-Butyl)-4-hydroxybenzaldehyde in the Synthesis of Schiff Bases

Part 1: Executive Summary & Technical Profile

3-(tert-Butyl)-4-hydroxybenzaldehyde (CAS: 6706-82-7) represents a strategically valuable intermediate in the synthesis of functional Schiff bases (imines).[1] Unlike its more sterically crowded analogue, 3,5-di-tert-butyl-4-hydroxybenzaldehyde, this mono-substituted derivative offers a precise balance between steric protection and chemical accessibility .[1]

In Schiff base synthesis, the tert-butyl group at the 3-position serves two critical functions:

-

Lipophilicity Modulation: It significantly increases the logP of the resulting imine, enhancing membrane permeability for biological applications.[1]

-

Electronic & Steric Tuning: It provides kinetic stability to the phenolic moiety (hindered phenol effect) without completely blocking intermolecular interactions, making it ideal for designing liquid crystals and antioxidant-active pharmacophores.

Critical Structural Distinction: Researchers must distinguish this compound (para-hydroxy) from salicylaldehyde derivatives (ortho-hydroxy).

-

Salicylaldehydes (2-OH): Form stable N,O-bidentate chelates (Salen-type) with metal ions.[1]

-

4-Hydroxybenzaldehydes (this compound): Do not form intramolecular N,O-chelates.[1] Instead, they are used to creating linear, rod-like ligands for liquid crystals, supramolecular polymers, or monodentate antioxidant pendants.[1]

Part 2: Chemical Profile & Reactivity

| Property | Specification |